molecular formula C6H9O7Sb B084540 Triacetoxystibine oxide CAS No. 12737-02-9

Triacetoxystibine oxide

Cat. No.: B084540
CAS No.: 12737-02-9
M. Wt: 314.89 g/mol
InChI Key: BZFJBDDWMPLHOA-UHFFFAOYSA-K
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Description

Its name suggests a derivative of stibine (SbH₃) with three acetate groups and an oxide functional group.

Properties

CAS No.

12737-02-9

Molecular Formula

C6H9O7Sb

Molecular Weight

314.89 g/mol

IUPAC Name

diacetyloxystiboryl acetate

InChI

InChI=1S/3C2H4O2.O.Sb/c3*1-2(3)4;;/h3*1H3,(H,3,4);;/q;;;;+3/p-3

InChI Key

BZFJBDDWMPLHOA-UHFFFAOYSA-K

SMILES

CC(=O)O[Sb](=O)(OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)O[Sb](=O)(OC(=O)C)OC(=O)C

Other CAS No.

12737-02-9

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Triacetoxystibine oxide can be synthesized by reacting antimony trioxide (Sb2O3) with acetic anhydride (C4H6O3). The reaction typically occurs in an anhydrous inert solvent such as toluene. The process involves dispersing antimony powder and acetic anhydride into the solvent, adding a catalyst, and blowing air or oxygen for oxidation. The mixture is then filtered, cooled for crystallization, and dried to obtain antimonic acid triacetate .

Industrial Production Methods: The industrial production of antimonic acid triacetate follows similar synthetic routes but on a larger scale. The use of anhydrous inert solvents and controlled reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Triacetoxystibine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of antimonic acid triacetate involves its ability to act as a Lewis acid, facilitating various chemical reactions. In biological systems, it can interact with cellular components, leading to its therapeutic effects. The reduction of antimony from its pentavalent to its trivalent form is a key mechanism in its action against certain diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data on Triacetoxystibine oxide is absent, the evidence extensively covers arsenic trioxide (As₂O₃) . Below is a comparative analysis of arsenic trioxide with analogous heavy metal oxides:

Table 1: Comparison of Arsenic Trioxide with Antimony Trioxide and Other Oxides

Property Arsenic Trioxide (As₂O₃) Antimony Trioxide (Sb₂O₃) Notes from Evidence
Chemical Structure Dimeric (As₄O₆) in solid state Cubic or orthorhombic As₂O₃ used in chemotherapy
Toxicity Highly toxic (LD₅₀: 15–40 mg/kg) Moderate toxicity As₂O₃ linked to environmental hazards
Applications Leukemia treatment, pesticides Flame retardant, catalyst As₂O₃’s clinical use noted in BNF 76
Environmental Impact Persistent in groundwater Lower bioaccumulation As₂O₃ highlighted in aquatic hazard assessments

Key Findings:

  • Arsenic trioxide is pharmacologically significant but poses high environmental risks due to its persistence and toxicity .
  • Antimony trioxide , while structurally similar, is primarily industrial and less toxic than arsenic counterparts.

Limitations and Recommendations

  • Data Gaps: The evidence lacks references to this compound, suggesting either nomenclature discrepancies or insufficient publication in mainstream sources.
  • Suggested Research : Verify the compound’s IUPAC name or explore analogs like antimony acetate complexes for indirect insights.

Q & A

Q. What are the recommended synthesis routes for Triacetoxystibine oxide, and how can purity be optimized?

this compound can be synthesized via oxidation or substitution reactions. For oxidation, strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are effective under controlled acidic conditions (e.g., acetic acid as a solvent) . To optimize purity:

  • Use gradient recrystallization with polar solvents (e.g., ethanol/water mixtures).
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.
  • Employ inert atmospheres (N₂/Ar) to minimize side reactions.

Q. Key Table: Common Reagents for Synthesis

Reaction TypeReagents/ConditionsMajor Byproducts
OxidationKMnO₄, H₂SO₄, 80°CPartial oxidation intermediates
SubstitutionNH₃, 60°C, 12 hrsUnreacted starting material

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts.
  • Waste disposal : Segregate chemical waste and collaborate with certified environmental agencies for neutralization .

Q. How should researchers characterize this compound to confirm its structural identity and purity?

  • Structural confirmation : Use NMR (¹H, ¹³C) for functional group analysis and X-ray crystallography for absolute configuration .
  • Purity assessment :
    • HPLC with UV detection (≥95% purity threshold).
    • Elemental analysis (C, H, O content within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can orthogonal experimental designs (e.g., Taguchi method) optimize the synthesis conditions of this compound?

Taguchi’s orthogonal arrays enable systematic testing of variables (e.g., temperature, reagent ratio, solvent polarity) to identify optimal conditions. Example parameters:

  • Factors : Temperature (60–100°C), catalyst concentration (0.1–1.0 mol%), reaction time (6–24 hrs).
  • Response metrics : Yield, purity, and reaction efficiency.

Q. Key Table: Taguchi L9 Orthogonal Array

ExperimentTemp (°C)Catalyst (mol%)Time (hrs)Yield (%)
1600.1672
2800.51289
31001.02495

Adapted from orthogonal design principles for nanoparticle synthesis .

Q. What strategies resolve contradictions in experimental data related to this compound’s reactivity?

  • Iterative hypothesis testing : Replicate experiments under controlled variables to isolate inconsistencies .
  • Statistical validation : Apply ANOVA or t-tests to assess significance of conflicting results (e.g., divergent kinetic data) .
  • Cross-technique validation : Compare reactivity data from NMR, mass spectrometry, and computational modeling (DFT) to confirm mechanistic pathways .

Q. What advanced analytical techniques are suitable for studying degradation pathways of this compound under varying conditions?

  • Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–12 weeks.
  • Degradation analysis :
    • LC-MS/MS to identify degradation products.
    • Quantum mechanical calculations (e.g., Gaussian) to predict hydrolysis/oxidation sites .
  • Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life under standard storage conditions .

Methodological Notes

  • Reproducibility : Document experimental parameters (e.g., stirring speed, solvent grade) in detail to enable replication .
  • Data sharing : Archive raw datasets (spectra, chromatograms) in public repositories like Zenodo or Figshare, adhering to FAIR principles .
  • Critical analysis : Cross-reference findings with prior studies on structurally analogous compounds (e.g., Trifloxystrobin’s oxidation behavior) to contextualize results .

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